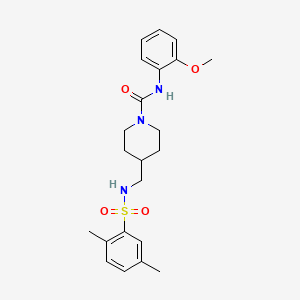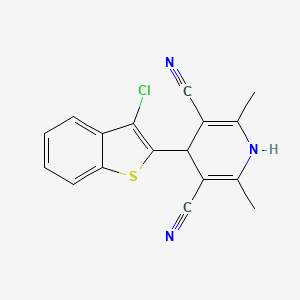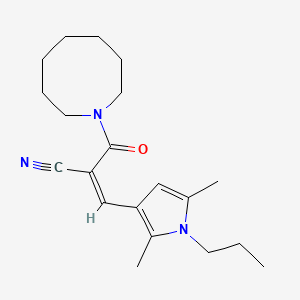
4-((2,5-dimethylphenylsulfonamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2,5-dimethylphenylsulfonamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a piperidine ring, which is a common structural motif in many biologically active molecules, and it is functionalized with sulfonamide and carboxamide groups, which can impart unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,5-dimethylphenylsulfonamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. A general synthetic route may include:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the piperidine derivative with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Carboxamide Group: The carboxamide group can be attached by reacting the intermediate with 2-methoxyphenyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
4-((2,5-dimethylphenylsulfonamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide or carboxamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
4-((2,5-dimethylphenylsulfonamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a drug candidate due to its structural features that are common in pharmacologically active molecules.
Biology: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Materials Science: The compound’s unique chemical properties can be utilized in the development of new materials with specific functionalities.
Industry: It can be used as an intermediate in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of 4-((2,5-dimethylphenylsulfonamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide would depend on its specific application. In medicinal chemistry, for example, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonamide and carboxamide groups can form hydrogen bonds and other interactions with the target, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-((2,5-dimethylphenylsulfonamido)methyl)piperidine-1-carboxamide: Lacks the methoxyphenyl group, which may alter its chemical and biological properties.
N-(2-methoxyphenyl)piperidine-1-carboxamide: Lacks the sulfonamide group, which can affect its reactivity and interactions.
4-((2,5-dimethylphenylsulfonamido)methyl)-N-phenylpiperidine-1-carboxamide: Similar structure but without the methoxy group, which can influence its solubility and binding properties.
Uniqueness
4-((2,5-dimethylphenylsulfonamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide is unique due to the presence of both sulfonamide and carboxamide groups, along with the methoxyphenyl moiety. This combination of functional groups can impart distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
4-[[(2,5-dimethylphenyl)sulfonylamino]methyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S/c1-16-8-9-17(2)21(14-16)30(27,28)23-15-18-10-12-25(13-11-18)22(26)24-19-6-4-5-7-20(19)29-3/h4-9,14,18,23H,10-13,15H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXHDFKGYYCRIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2CCN(CC2)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2831242.png)
![N-butyl-1,9-dimethyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2831243.png)


![N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2831249.png)

![benzyl N-{2-[3-(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)azetidin-1-yl]-2-oxoethyl}carbamate](/img/structure/B2831251.png)
![3-(4-cyanophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]propanamide](/img/structure/B2831252.png)


![1-[3-(4-fluorophenoxy)propanesulfonyl]pyrrolidine](/img/structure/B2831257.png)



